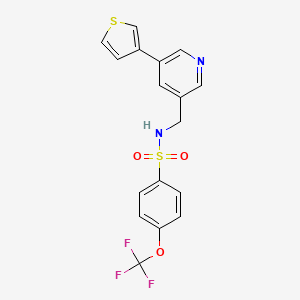

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Research Significance in Medicinal Chemistry

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exemplifies the strategic integration of heterocyclic and fluorinated groups to enhance biological activity. Its design builds on the foundational role of benzenesulfonamides in drug discovery, which began with early antibacterial agents like prontosil in the 1930s. The trifluoromethoxy group, known for improving metabolic stability and membrane permeability, complements the sulfonamide pharmacophore, a feature critical for targeting enzymes such as carbonic anhydrases (CAs).

Recent patents and publications suggest this compound inhibits perforin, a pore-forming protein essential for immune cell-mediated cytotoxicity. By modulating perforin activity, it may offer a novel approach to treating autoimmune disorders and graft-versus-host disease without broad immunosuppression. Additionally, its structural similarity to Biginelli reaction products—known for anticancer properties—hints at antiproliferative potential. These dual mechanisms underscore its versatility in addressing complex disease pathways.

Historical Evolution of Benzenesulfonamide Research

The benzenesulfonamide scaffold has evolved significantly since its inception as an antibacterial agent. Early derivatives like sulfanilamide revolutionized infectious disease treatment by inhibiting bacterial folate synthesis. Over decades, researchers diversified this core structure to target human enzymes, particularly carbonic anhydrases, which regulate pH and are overexpressed in hypoxic tumors.

The introduction of fluorinated groups marked a turning point in the 21st century. Compounds such as 4-(trifluoromethoxy)benzenesulfonamide demonstrated enhanced selectivity for tumor-associated CA isoforms. Concurrently, hybrid molecules incorporating thiophene and pyridine rings emerged, leveraging their electron-rich aromatic systems for π-π interactions in enzyme binding. N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide epitomizes this trend, combining historical insights with modern synthetic strategies to address contemporary therapeutic challenges.

Current Research Landscape and Unmet Needs

Despite progress, critical gaps persist in understanding and applying this compound. Mechanistically, its interaction with perforin remains partially characterized, with preliminary studies suggesting reversible binding to the protein’s oligomerization domain. In cancer research, while it inhibits CA IX/XII at nanomolar concentrations, its selectivity over off-target isoforms (e.g., CA I/II) requires refinement to minimize adverse effects.

Synthetic challenges also hinder scalability. The multi-step synthesis—involving Suzuki couplings, sulfonamide formations, and fluorinated group introductions—demands optimization for yield and purity. Furthermore, its physicochemical properties, such as solubility and metabolic stability, have not been comprehensively profiled, limiting in vivo translation. Addressing these gaps through structure-activity relationship (SAR) studies and advanced delivery systems could unlock its full therapeutic potential.

Table 1: Key Inhibitory Activities of Benzenesulfonamide Derivatives

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-15-1-3-16(4-2-15)27(23,24)22-9-12-7-14(10-21-8-12)13-5-6-26-11-13/h1-8,10-11,22H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCJGESBBORMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Pyridine ring synthesis: The pyridine ring can be synthesized via condensation reactions involving aldehydes and ammonia or amines.

Coupling of thiophene and pyridine rings: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Introduction of the benzenesulfonamide group: This can be done through sulfonation reactions using sulfonyl chlorides and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Its effectiveness against various bacterial strains, particularly multidrug-resistant pathogens, is noteworthy.

Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

Mechanism of Action: The antimicrobial activity is primarily attributed to the inhibition of bacterial folic acid synthesis, similar to other sulfonamides. This mechanism disrupts nucleic acid synthesis, leading to bacterial cell death.

Anticancer Applications

The compound has also shown promise in anticancer research. Various studies have evaluated its efficacy against different cancer cell lines.

Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

Mechanism of Action: The anticancer activity is believed to stem from the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals.

Case Studies

- Antimicrobial Efficacy Against MRSA: A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential in treating persistent infections caused by biofilm-forming bacteria.

- Anticancer Research on MCF-7 Cells: In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues with Pyridine and Benzene Sulfonamide Motifs

The target compound shares core features with several sulfonamide derivatives documented in the literature:

Physicochemical and Spectral Data

While direct data for the target compound are absent, analogous compounds provide insights:

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Thiophene ring : Contributes to the compound's electronic properties and potential interactions.

- Pyridine moiety : Enhances solubility and may facilitate binding to biological targets.

- Trifluoromethoxy group : Imparts unique chemical reactivity and stability.

Research indicates that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it targets the DprE1 enzyme, crucial for mycobacterial cell wall synthesis, demonstrating potential as an anti-tubercular agent .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. It has shown efficacy against various cancer cell lines, with IC50 values indicating potent antiproliferative effects .

- Potassium Channel Modulation : The compound may interact with potassium channels, influencing cellular excitability and potentially offering therapeutic benefits in arrhythmias .

Antitumor Efficacy

A summary of findings related to the antitumor activity of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is presented in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | Induction of apoptosis |

| KMS-12 BM (Multiple Myeloma) | 1.40 | Cell cycle arrest |

| A549 (Lung Cancer) | 0.75 | Inhibition of proliferation |

Case Studies

- Anti-tubercular Activity : In a study focusing on mycobacterial infections, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with a reported minimum inhibitory concentration (MIC) of 0.5 µg/mL .

- Cardiovascular Effects : A pharmacological evaluation indicated that the compound modulates potassium channels associated with cardiac function, showing promise for treating atrial fibrillation .

Q & A

Q. Q1. What are the key synthetic challenges in preparing N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

Thiophene-Pyridine Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophene moiety to the pyridine ring .

Sulfonamide Formation : Reacting the pyridine-thiophene intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under anhydrous conditions .

Optimization Strategies :

- Use high-throughput screening to identify ideal catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography or crystallization .

- Control temperature (e.g., 0–5°C during sulfonamide coupling) to minimize side reactions .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: Primary Techniques :

| Method | Purpose | Key Features |

|---|---|---|

| ¹H/¹³C NMR | Confirm molecular structure | Identify aromatic protons (δ 7–8 ppm) and trifluoromethoxy groups (δ ~4.4 ppm) . |

| HPLC-MS | Assess purity | Use C18 columns with acetonitrile/water gradients; detect [M+H]⁺ ions for MW validation . |

| FTIR | Functional group analysis | Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-F bonds (~1100 cm⁻¹) . |

| Supplementary Methods : |

- X-ray crystallography (via SHELX software ) for 3D structure elucidation.

- Elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer: Contradictions often arise from variations in:

Target Selectivity : Use competitive binding assays (e.g., fluorescence polarization) to compare affinity for enzymes like COX-1/2 or carbonic anhydrase .

Structural Modifications : Synthesize analogs (e.g., replacing trifluoromethoxy with methylsulfonyl) and perform SAR studies .

Assay Conditions : Standardize solvent systems (e.g., DMSO concentration ≤1%) to avoid false negatives in cytotoxicity screens .

Example : If anti-inflammatory activity conflicts, validate via ELISA (e.g., TNF-α inhibition) and cross-reference with crystallographic data on target binding .

Q. Q4. What computational methods are suitable for studying the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., SIRT2 or EGFR kinases). Validate with MD simulations (GROMACS) to assess stability .

QSAR Modeling : Train models on datasets of sulfonamide bioactivity using Random Forest or DeepChem to predict IC₅₀ values .

Electrostatic Potential Maps : Generate via Gaussian09 to visualize nucleophilic/electrophilic regions influencing reactivity .

Q. Q5. How can researchers design experiments to elucidate the mechanism of action for this compound?

Methodological Answer:

Target Deconvolution :

- Use thermal shift assays to identify proteins with stabilized melting temperatures upon ligand binding .

- Perform phosphoproteomics (LC-MS/MS) to map signaling pathway disruptions .

Inhibitor Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Genetic Knockdown : Apply CRISPR-Cas9 to silence candidate targets (e.g., NF-κB) and assess rescue of biological activity .

Q. Q6. What strategies mitigate solubility issues during in vitro assays?

Methodological Answer:

Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures to enhance aqueous solubility .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve bioavailability .

Structural Analogs : Replace the trifluoromethoxy group with more polar substituents (e.g., sulfonic acid) and compare logP values .

Data Contradiction Analysis Example :

If anti-microbial activity varies across studies:

- Hypothesis : Differences in bacterial strain permeability or efflux pump expression.

- Testing :

- Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Use ethidium bromide accumulation assays to assess efflux pump inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.